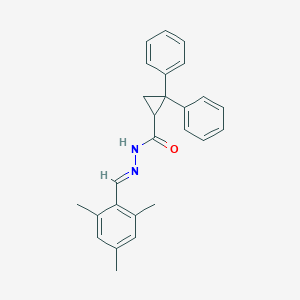
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide, also known as MDC, is a compound with potential applications in scientific research. MDC is a cyclopropane derivative that has been studied for its mechanism of action and biochemical effects. In
Mechanism of Action
The mechanism of action of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the growth of bacteria and fungi, possibly by disrupting the cell membrane.
Biochemical and Physiological Effects:
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its potential as an anticancer and neuroprotective agent, N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have anti-inflammatory and antioxidant properties. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its potential as a versatile research tool. Its ability to inhibit enzymes involved in DNA replication and cell division makes it a useful tool for studying these processes in vitro. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide's potential as a neuroprotective agent also makes it a useful tool for studying neurodegenerative diseases in animal models. One limitation of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its low yield in synthesis, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is the development of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide derivatives with improved potency and selectivity. Another area of interest is the investigation of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide's potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide and its potential as a neuroprotective agent.
Synthesis Methods
The synthesis of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of mesitylhydrazine with 2,2-diphenylcyclopropanecarboxaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds via a Schiff base intermediate, which is reduced to N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide using sodium borohydride. The yield of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is typically around 50%.
Scientific Research Applications
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been investigated for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2,2-diphenyl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-18-14-19(2)23(20(3)15-18)17-27-28-25(29)24-16-26(24,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,17,24H,16H2,1-3H3,(H,28,29)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFTQLYVDPQSP-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)
![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
